Introduction: The Strategic Esterification of a Key Neurotransmitter
Introduction: The Strategic Esterification of a Key Neurotransmitter
An In-Depth Technical Guide to the Chemical and Physical Properties of γ-Aminobutyric Acid Ethyl Ester Hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties of γ-aminobutyric acid ethyl ester hydrochloride (GABA ethyl ester HCl). It is intended for researchers, scientists, and drug development professionals who are working with or exploring the applications of this compound. This document synthesizes technical data with practical insights to facilitate its use in a laboratory and developmental setting.
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.[1] The esterification of GABA to form its ethyl ester is a strategic prodrug approach to enhance its lipophilicity.[2] This modification transiently masks the polar carboxyl group, facilitating greater permeability across the BBB.[2] Once in the central nervous system, it is anticipated that endogenous esterases hydrolyze the ester, releasing the active GABA molecule. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for formulation and handling.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GABA ethyl ester HCl is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, and distribution.
Structure and Nomenclature
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Chemical Name: ethyl 4-aminobutanoate hydrochloride[1]
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Synonyms: 4-Aminobutyric acid ethyl ester hydrochloride, H-GABA-OEt·HCl[1]
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CAS Number: 6937-16-2[3]
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Molecular Formula: C₆H₁₄ClNO₂[3]
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Molecular Weight: 167.63 g/mol [3]
Physicochemical Data
The key physicochemical properties of GABA ethyl ester HCl are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 89-91 °C | [5] |
| Solubility | Soluble in methanol.[4] Also reported to be soluble in water and DMSO.[6] | [4][6] |
| Hygroscopicity | Reported to be hygroscopic. | [5] |
| pKa | Data not available for the hydrochloride salt. The basic pKa of the free ester (ethyl 4-aminobutanoate) is reported as 9.7. | |
| LogP | Calculated LogP for the hydrochloride salt is 1.79070. | [3] |
Further quantitative solubility studies in pharmaceutically relevant solvents such as water, ethanol, and phosphate-buffered saline are recommended for formulation development.
Synthesis and Purification
The synthesis of GABA ethyl ester HCl is typically achieved through the Fischer esterification of γ-aminobutyric acid. This classic method involves reacting GABA with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride.
Synthetic Workflow Diagram
Caption: Synthesis workflow for GABA ethyl ester HCl via Fischer esterification.
Step-by-Step Synthesis Protocol
This protocol is adapted from a similar procedure for the synthesis of methyl 4-aminobutanoate hydrochloride.[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend γ-aminobutyric acid in absolute ethanol.
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Acid Catalyst Addition: Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the suspension, or add a solution of HCl in ethanol, with stirring. The reaction is exothermic.
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Reflux: After the addition of HCl, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
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Work-up: Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final crystalline product.
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Drying: Dry the purified GABA ethyl ester HCl under vacuum to remove any residual solvent.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and quality of GABA ethyl ester HCl.
Spectroscopic Analysis
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¹H NMR (300 MHz, MeOD):
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δ 4.14 (quartet, 2H, J = 7.2 Hz, -OCH₂CH₃)
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δ 3.03 (triplet, 2H, J = 7.2 Hz, -CH₂NH₃⁺)
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δ 2.50 (triplet, 2H, J = 7.2 Hz, -CH₂COO-)
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δ 1.99 (quintet, 2H, J = 7.5 Hz, -CH₂CH₂CH₂-)
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δ 1.25 (triplet, 3H, J = 7.2 Hz, -OCH₂CH₃)[5]
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¹³C NMR (75 MHz, MeOD):
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δ 174.0 (C=O)
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δ 61.7 (-OCH₂)
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δ 40.1 (-CH₂NH₃⁺)
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δ 31.8 (-CH₂COO-)
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δ 23.7 (-CH₂CH₂CH₂-)
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δ 14.5 (-CH₃)[5]
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The FTIR spectrum of GABA ethyl ester HCl would be expected to show characteristic absorption bands for the following functional groups:
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N-H stretching (of the ammonium group): Broad band around 3000 cm⁻¹
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C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
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C=O stretching (ester): Strong absorption around 1730 cm⁻¹
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N-H bending (of the ammonium group): Around 1500-1600 cm⁻¹
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C-O stretching (ester): Around 1150-1250 cm⁻¹
An actual FTIR spectrum can be accessed through the PubChem database for detailed analysis.[1]
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CI+: m/z 132.10 ([M+H]⁺, corresponding to the free base)[5]
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The mass spectrum would show the molecular ion of the free base, as the HCl salt would dissociate in the ion source.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of GABA ethyl ester HCl and for monitoring its stability.
Caption: General workflow for HPLC purity analysis of GABA ethyl ester HCl.
A direct HPLC method without derivatization is preferable for routine analysis. The following is a recommended starting point for method development:
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol. An acidic mobile phase will ensure the amine is protonated and improve peak shape.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Low UV wavelength, such as 210 nm, as the molecule lacks a strong chromophore.[8]
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Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Stability and Storage
GABA ethyl ester HCl is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5] Therefore, appropriate storage conditions are crucial to maintain its integrity.
Storage Recommendations
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Temperature: Store at room temperature.[5]
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Atmosphere: Keep in a dark place, sealed in a dry environment.[4] Use of a desiccator is recommended.
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Container: Store in a tightly closed container.
Stability Testing Protocol
A formal stability study should be conducted according to ICH guidelines to establish a re-test period or shelf life.[9]
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Batches: Use at least three primary batches for the study.
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Container Closure System: The packaging used for the stability study should be the same as the proposed commercial packaging.
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Storage Conditions:
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Testing Frequency:
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Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: 0, 3, and 6 months.
-
-
Tests: The stability-indicating analytical methods should be used to test for:
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Appearance
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Assay (purity)
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Degradation products
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Water content (especially given its hygroscopic nature)
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Conclusion
GABA ethyl ester hydrochloride is a valuable prodrug of GABA with enhanced lipophilicity, offering potential for improved central nervous system delivery. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and stability considerations. Adherence to the described protocols and recommendations will ensure the quality and integrity of this compound in research and development settings. Further investigation into quantitative solubility and hygroscopicity is recommended for advanced formulation activities.
References
- 1. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
